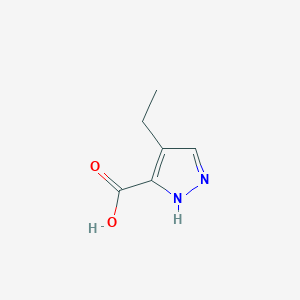

4-ethyl-1H-pyrazole-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-2-4-3-7-8-5(4)6(9)10/h3H,2H2,1H3,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBKKXFTYXKONGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NN=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Significance of Pyrazole Systems in Heterocyclic Medicinal Chemistry

The pyrazole (B372694) ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is considered a "privileged scaffold" in drug discovery, a term used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity. nih.gov The versatility of the pyrazole system stems from its unique chemical and physical properties. The arrangement of its nitrogen atoms allows the N-unsubstituted pyrazole ring to act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological macromolecules like proteins and enzymes. nih.gov

The metabolic stability of the pyrazole ring is another key factor contributing to its prevalence in drug design. Its aromatic nature makes it resistant to degradation by metabolic enzymes, which can improve the pharmacokinetic profile of a drug candidate. Electrophilic substitution reactions typically occur at the C4 position, making it a prime site for structural modification to optimize biological activity and physicochemical properties. mdpi.comglobalresearchonline.net The significance of this scaffold is underscored by its presence in numerous FDA-approved drugs across various therapeutic areas, demonstrating its clinical and commercial importance.

Overview of Pyrazole 3 Carboxylic Acid Derivatives As Pharmacologically Relevant Scaffolds

Narrowing the focus to pyrazole-3-carboxylic acid derivatives reveals a subclass of compounds with a remarkable spectrum of pharmacological activities. researchgate.net The presence of the carboxylic acid group at the C3 position provides an additional point for interaction with biological targets and a handle for synthetic modification, allowing chemists to create extensive libraries of related compounds, such as esters and amides. dergipark.org.tr

Research has demonstrated that this particular scaffold is a cornerstone for developing agents with a wide array of biological effects. These derivatives have been extensively studied and reported to possess significant potential in treating a variety of diseases. researchgate.net The diverse applications are a direct result of the core structure's ability to be tailored to interact with different biological systems.

Below is an interactive table summarizing the reported pharmacological activities of various pyrazole (B372694) carboxylic acid derivatives.

mdpi.comontosight.airesearchgate.netnih.govjapsonline.comresearchgate.netresearchgate.netnih.govmdpi.comglobalresearchonline.net| Pharmacological Activity | Description of Findings | Reference(s) |

|---|---|---|

| Antimicrobial | Derivatives have shown inhibitory activity against various bacterial and fungal strains, including Gram-positive and Gram-negative bacteria. | |

| Anticancer | Certain pyrazole carboxylic acid analogues have demonstrated cytotoxic activity against human cancer cell lines. | |

| Anti-inflammatory | Compounds based on this scaffold have exhibited anti-inflammatory effects, often linked to the inhibition of enzymes like cyclooxygenase (COX). | |

| Antiviral | The scaffold has been explored for the development of agents with antiviral properties. | |

| Antidepressant | Some derivatives have been investigated for their potential as antidepressant agents. | |

| Antitubercular | Activity against Mycobacterium tuberculosis has been reported for certain synthesized derivatives. | |

| Antidiabetic | Novel pyrazole derivatives have been identified as potential agents for treating type 2 diabetes, showing hypoglycemic activity. |

Rationale for Academic Investigation of 4 Ethyl 1h Pyrazole 3 Carboxylic Acid and Its Analogues

Classical and Established Synthetic Approaches to Pyrazole Carboxylic Acids

Traditional methods for constructing the pyrazole core and functionalizing it to yield carboxylic acid derivatives have been the bedrock of pyrazole chemistry for over a century. These approaches are characterized by their reliability and broad applicability.

The most fundamental and widely used method for synthesizing the pyrazole ring is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound. nih.govmdpi.com This approach, often referred to as the Knorr pyrazole synthesis, involves the reaction of a bidentate nucleophile (hydrazine) with a three-carbon electrophilic unit. nih.govnih.gov

The synthesis of a pyrazole-3-carboxylic acid derivative typically starts with a β-ketoester, which serves as the 1,3-difunctional carbonyl component. For the specific synthesis of a this compound backbone, a suitable starting material would be an ester of 2-formylbutanoic acid or a related 1,3-dicarbonyl compound bearing an ethyl group at the C2 position. The reaction proceeds through an initial nucleophilic attack of the hydrazine on one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring.

When an unsymmetrical dicarbonyl compound reacts with a substituted hydrazine (e.g., phenylhydrazine), the formation of two different regioisomers is possible, which can complicate the synthesis and require careful reaction control or subsequent separation of the products. nih.govbeilstein-journals.org The choice of solvent and catalyst can influence the regioselectivity of the reaction. For instance, conducting the cyclocondensation in aprotic dipolar solvents like N,N-dimethylacetamide under acidic conditions can yield better regioselectivity compared to reactions in protic solvents like ethanol. nih.gov

Table 1: Examples of Cyclocondensation for Pyrazole Synthesis

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Acetylacetone | 2,4-Dinitrophenylhydrazine | Lewis acid catalyst (e.g., LiClO₄) | 1,3,5-Trisubstituted pyrazole | mdpi.com |

| 4,4,4-Trifluoro-1-arylbutan-1,3-dione | Arylhydrazine hydrochloride | N,N-Dimethylacetamide, ambient temp. | 1,5-Diaryl-3-trifluoromethyl-pyrazole | nih.gov |

| β-Ketoester | Hydrazine hydrate (B1144303) | Acidic or basic catalysis | Pyrazole-3-carboxylate | nih.gov |

| 1,3-Diketone | Phenylhydrazine | Ethanol, reflux | 1-Phenyl-3,5-disubstituted pyrazole | nih.gov |

The cyclocondensation reaction often yields a pyrazole ethyl or methyl ester. The final step to obtain the target pyrazole-3-carboxylic acid is the hydrolysis of this ester group. This is a standard functional group transformation that can be achieved under either acidic or basic conditions.

Alkaline hydrolysis is the most common method, typically employing an aqueous solution of an alkali hydroxide (B78521) such as lithium hydroxide, sodium hydroxide, or potassium hydroxide. nih.govgoogle.com The reaction is usually carried out in a polar protic solvent like methanol (B129727) or ethanol, sometimes with a co-solvent such as tetrahydrofuran (B95107) (THF) to ensure solubility of the pyrazole ester. google.com The reaction mixture is heated to facilitate the hydrolysis, and upon completion, the resulting carboxylate salt is neutralized with an acid to precipitate the desired carboxylic acid.

Other methods for introducing carboxylic acid groups onto a pre-formed pyrazole ring include the oxidation of alkyl or formyl groups already present on the ring. nih.govresearchgate.net

For the synthesis of N-substituted pyrazole derivatives, alkylation of the pyrazole ring's nitrogen atom is a key step. The pyrazole ring contains two adjacent nitrogen atoms, and in an unsymmetrical pyrazole, these nitrogens are in different chemical environments.

The classical approach to N-alkylation involves the deprotonation of the N-H proton using a strong base, such as sodium hydride (NaH), followed by the addition of an electrophile like an alkyl halide. semanticscholar.org This method is effective but often requires stringent anhydrous conditions.

More recently, alternative methods have been developed that avoid the need for strong bases. One such method uses trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst (e.g., camphorsulfonic acid). semanticscholar.orgmdpi.com This reaction provides good yields for various N-alkyl pyrazoles. mdpi.comresearchgate.net A significant challenge in the N-alkylation of unsymmetrical pyrazoles is controlling the regioselectivity. The alkyl group can attach to either of the two ring nitrogens, leading to a mixture of regioisomers. semanticscholar.orgmdpi.com Steric hindrance often plays a crucial role in determining the major product, with the alkylating agent preferentially attacking the less sterically hindered nitrogen atom. mdpi.comresearchgate.net

Table 2: Comparison of N-Alkylation Methods for Pyrazoles

| Method | Reagents | Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Classical Alkylation | Strong base (e.g., NaH), Alkyl halide | Anhydrous solvent | Widely applicable | Requires strong base, potential for low regioselectivity | semanticscholar.org |

| Trichloroacetimidate Method | Trichloroacetimidate, Brønsted acid catalyst | 1,2-Dichloroethane, reflux | Avoids strong bases, milder conditions | Can produce regioisomeric mixtures | semanticscholar.orgmdpi.com |

| Michael Reaction | Michael acceptor (e.g., acrylate) | Catalyst-free | High regioselectivity (N1), high yield | Limited to specific types of alkyl groups | acs.org |

Modern and Sustainable Synthetic Methodologies for Pyrazole Carboxylic Acid Derivatives

In line with the principles of green chemistry, modern synthetic organic chemistry has focused on developing more efficient and environmentally benign methodologies. These techniques often involve alternative energy sources to accelerate reactions and reduce waste.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. rsc.org The use of controlled microwave heating can dramatically reduce reaction times from hours or days to just minutes, often accompanied by significant improvements in product yields. nih.govresearchgate.net

This technology has been successfully applied to the synthesis of pyrazoles, particularly in the classical cyclocondensation step. nih.govnih.gov For example, the reaction between 1,3-dicarbonyl compounds and hydrazines to form the pyrazole ring can be completed in a few minutes under microwave irradiation, compared to several hours required for conventional heating. rsc.orgdergipark.org.tr The efficiency of microwave heating stems from the direct interaction of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This technique not only saves time and energy but can also lead to cleaner reactions with fewer side products. researchgate.net

Ultrasound-assisted synthesis, or sonochemistry, is another green chemistry technique that utilizes the energy of high-frequency sound waves to promote chemical reactions. orientjchem.orgresearchgate.net The application of ultrasound in a chemical reaction induces acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid. This process generates localized "hot spots" with extremely high temperatures and pressures, which can significantly enhance reaction rates and yields. researchgate.netmdpi.com

Ultrasound has been effectively used for the synthesis of pyrazole derivatives. orientjchem.orgrsc.org The method is recognized for accelerating chemical reactions, increasing yields, and often allowing for milder reaction conditions. orientjchem.org For instance, the cyclization of a cyanide with hydrazine hydrate to form a pyrazole can be efficiently carried out using sonication. orientjchem.org This non-conventional energy source provides a simple, inexpensive, and sustainable alternative to traditional methods, aligning with the goals of green and sustainable organic synthesis. orientjchem.orgresearchgate.net

Transition-Metal Catalyzed Coupling Reactions for Pyrazole Core Functionalization

The functionalization of the pyrazole core is a crucial step in diversifying the applications of pyrazole-based compounds. While classical methods often require pre-functionalized starting materials, modern synthetic strategies increasingly rely on the direct functionalization of C-H bonds, a more atom-economical approach. rsc.orgresearchgate.net Transition-metal catalysis has emerged as a powerful tool for these transformations, enabling the formation of new C-C and C-heteroatom bonds with high efficiency and regioselectivity. rsc.org

Various transition metals, including palladium, rhodium, ruthenium, and copper, have been employed to catalyze the C-H functionalization of pyrazole rings. rsc.orgresearchgate.net These reactions provide access to a wide array of functionalized pyrazoles in a single step, bypassing traditional cross-coupling reactions that necessitate (pseudo)halogenated precursors. researchgate.net The inherent electronic properties of the pyrazole ring influence the regioselectivity of these reactions. The C-5 position is often the most acidic and electrophilic, making it a common site for functionalization. researchgate.net Conversely, the C-4 position is the most nucleophilic center, favoring electrophilic aromatic substitution. researchgate.net The N2 nitrogen atom can also act as a directing group, guiding the catalyst to specific C-H bonds. researchgate.net

Common transition-metal catalyzed reactions for pyrazole functionalization include:

Directed C-H Arylation, Alkenylation, and Alkynylation : These reactions utilize a directing group on the pyrazole ring to guide the metal catalyst to a specific C-H bond for coupling with an appropriate partner. researchgate.net

Decarboxylative Coupling : Copper-mediated decarboxylative coupling reactions have been developed to functionalize the C-4 position of pyrazolones with carboxylic acids, such as 3-indoleacetic acids, under relatively mild conditions without the need for bases or ligands. acs.org

Acceptorless Dehydrogenative Coupling : Ruthenium-catalyzed dehydrogenative coupling of 1,3-diols with arylhydrazines offers a pathway to pyrazoles with high selectivity, producing only water and hydrogen gas as byproducts. organic-chemistry.org

These catalytic systems offer significant advantages in synthesizing complex pyrazole derivatives from simple precursors. The choice of catalyst, ligands, and reaction conditions is critical for controlling the efficiency and regioselectivity of the functionalization. rsc.org

One-Pot Multicomponent Reactions for Efficient Pyrazole Scaffold Construction

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecular architectures like the pyrazole scaffold from simple starting materials in a single synthetic operation. nih.govsci-hub.ru This approach is characterized by its high atom economy, procedural simplicity, and environmental friendliness, making it a cornerstone of modern green chemistry. sci-hub.rusid.ir MCRs allow for the rapid assembly of diverse pyrazole derivatives by combining three or more reactants in a single vessel. nih.gov

A prevalent method for constructing the pyrazole ring is the Knorr synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound. beilstein-journals.org MCRs often generate this 1,3-dicarbonyl intermediate in situ. For example, a three-component reaction can involve an acid chloride, a terminal alkyne, and a hydrazine, where the first two components couple to form an α,β-unsaturated ynone that subsequently undergoes cyclocondensation with the hydrazine. researchgate.net

Various MCRs have been developed for pyrazole synthesis:

Three-Component Reactions : A common approach involves the reaction of an aldehyde, an active methylene (B1212753) compound (like ethyl acetoacetate), and a hydrazine derivative. sid.irmdpi.com For instance, phenylhydrazine, benzaldehyde, and ethyl acetoacetate (B1235776) can react in the presence of a magnetic ionic liquid catalyst ([bmim][FeCl4]) with oxygen flow to produce pyrazole-4-carboxylic acid ethyl esters in good to excellent yields. sid.ir Another example is the one-pot synthesis of 3,5-disubstituted 1H-pyrazoles from aromatic aldehydes, tosylhydrazine, and terminal alkynes. organic-chemistry.org

Four-Component Reactions : More complex pyrazoles can be assembled using four components. The synthesis of pyrano[2,3-c]pyrazoles, for example, can be achieved through a one-pot reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. nih.gov

1,3-Dipolar Cycloadditions : Diazo compounds, generated in situ from sources like N-tosylhydrazones, can undergo 1,3-dipolar cycloaddition with alkynes to furnish pyrazoles. nih.gov This method allows for the regioselective synthesis of 3,5-disubstituted pyrazoles. organic-chemistry.org

The efficiency of these MCRs can often be enhanced by using catalysts, microwave irradiation, or ultrasonic-assisted synthesis, which can lead to shorter reaction times and higher yields. nih.govmdpi.com

Regioselectivity and Stereochemical Control in Pyrazole-3-carboxylic Acid Synthesis

Achieving regiochemical and stereochemical control is a significant challenge in the synthesis of unsymmetrically substituted pyrazoles, including pyrazole-3-carboxylic acids. The reaction of a monosubstituted hydrazine with a nonsymmetrical 1,3-dicarbonyl compound can potentially yield two different regioisomers. conicet.gov.ar The outcome of such reactions is often dependent on the specific substituents on both reactants and the reaction conditions employed. nih.govresearchgate.net

Regioselectivity: The regioselectivity of pyrazole formation is influenced by several factors. In the condensation of hydrazines with β-ketoesters, the initial nucleophilic attack can occur at either carbonyl group, leading to different isomers. The electronic and steric properties of the substituents on the β-ketoester play a crucial role in directing this attack. For instance, the presence of a strong electron-withdrawing group like trifluoromethyl (CF3) often directs the reaction towards the formation of the 5-CF3 pyrazole isomer. conicet.gov.ar

Strategies to control regioselectivity include:

Solvent Effects : The choice of solvent can dramatically influence the regiomeric ratio. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been shown to significantly enhance regioselectivity in pyrazole formation. conicet.gov.ar

Reactant Control : Modifying the structure of the reactants can provide regiochemical control. For example, using trichloromethyl enones as starting materials allows for a regiocontrolled synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles, where the choice between arylhydrazine hydrochlorides and the corresponding free hydrazine determines whether the 1,3- or 1,5-regioisomer is formed exclusively. acs.org

Catalysis : Lewis acids can be used to activate specific carbonyl groups in 1,3-dicarbonyl systems, thereby controlling the regiochemical outcome of the cyclocondensation. organic-chemistry.org

Stereochemical Control: When the pyrazole ring or its substituents contain stereocenters, controlling the stereochemistry becomes critical. Asymmetric synthesis of pyrazole derivatives often employs chiral catalysts or auxiliaries. rwth-aachen.de The unique structure of pyrazolin-5-ones, which exist in multiple tautomeric forms, provides various reactive centers that can be manipulated for asymmetric transformations. rwth-aachen.de

Recent advances have utilized sequential catalytic reactions, combining organocatalysis and metal catalysis, to achieve high enantioselectivity. For example, a squaramide-catalyzed enantioselective Michael addition of pyrazolones to alkyne-tethered nitroolefins, followed by a silver-catalyzed hydroalkoxylation, can produce pyrano-annulated pyrazoles with excellent stereochemical control. rwth-aachen.de By carefully selecting the configurations of different chiral metal catalysts, it is possible to obtain a complete set of stereoisomers of a target molecule, all with high diastereo- and enantioselectivity. acs.org

Analytical Characterization Techniques for Structural Elucidation of Synthesized Pyrazole Carboxylic Acids

The unambiguous structural elucidation of synthesized compounds like this compound and its derivatives is essential. A combination of spectroscopic and analytical techniques is employed to confirm the molecular structure, purity, and composition. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for determining the structure of organic molecules.

¹H NMR : Provides information about the number, environment, and connectivity of protons. For a pyrazole carboxylic acid, one would expect to see characteristic signals for the pyrazole ring protons, the carboxylic acid proton (often a broad singlet), and the protons of the ethyl group (a quartet and a triplet). The chemical shifts and coupling constants help to confirm the substitution pattern. For example, the ¹H NMR spectrum of 5-Methyl-1H-pyrazole-3-carboxylic acid shows a signal for the methyl group, a signal for the pyrazole ring proton, and broad signals for the NH and COOH protons. chemicalbook.com

¹³C NMR : Reveals the number of chemically distinct carbon atoms and their electronic environments. The spectrum would show signals for the pyrazole ring carbons, the carboxyl carbon (typically at a downfield chemical shift), and the carbons of the ethyl substituent. nih.gov

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a compound, which helps in confirming its identity.

Electron Ionization (EI-MS) : This technique often results in a clear molecular ion peak (M+), confirming the molecular weight. The fragmentation pattern can provide structural clues. For ethyl 5-methyl-1H-pyrazole-3-carboxylate, the molecular weight is 154.1665 g/mol . nist.gov The fragmentation of pyrazoles is complex but can reveal information about the substituents. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.

Characteristic absorption bands for a pyrazole carboxylic acid would include:

A broad O-H stretching band for the carboxylic acid group (around 2500-3300 cm⁻¹).

A strong C=O stretching band for the carbonyl of the carboxylic acid (around 1700-1725 cm⁻¹). researchgate.net

N-H stretching vibrations for the pyrazole ring (around 3100-3500 cm⁻¹).

C=N and C=C stretching vibrations within the pyrazole ring (around 1400-1600 cm⁻¹). nih.govresearchgate.net

C-H stretching bands for the aromatic ring and the aliphatic ethyl group. researchgate.net

Elemental Analysis: Elemental analysis determines the percentage composition of elements (C, H, N, etc.) in a compound. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula to confirm its elemental composition. acs.org

The table below summarizes typical spectral data ranges for pyrazole carboxylic acids.

| Technique | Functional Group / Atom | Typical Chemical Shift / Wavenumber / m/z | Reference |

| ¹H NMR | Pyrazole C-H | δ 6.0-8.0 ppm | chemicalbook.comchemicalbook.com |

| ¹H NMR | Carboxylic Acid O-H | δ 10.0-13.0 ppm (broad) | chemicalbook.com |

| ¹H NMR | Pyrazole N-H | δ 12.0-14.0 ppm (broad) | chemicalbook.com |

| ¹³C NMR | Pyrazole Ring Carbons | δ 100-150 ppm | nih.gov |

| ¹³C NMR | Carboxyl Carbon (C=O) | δ 160-180 ppm | nih.gov |

| IR | Carboxylic Acid O-H Stretch | 2500-3300 cm⁻¹ (broad) | researchgate.net |

| IR | Carboxylic Acid C=O Stretch | 1700-1725 cm⁻¹ | researchgate.net |

| IR | Pyrazole N-H Stretch | 3100-3500 cm⁻¹ | nist.gov |

| IR | Pyrazole Ring C=N, C=C Stretch | 1400-1600 cm⁻¹ | researchgate.net |

| Mass Spec. | Molecular Ion (M+) | Corresponds to Molecular Weight | nist.govresearchgate.net |

These techniques, when used in combination, provide a comprehensive characterization of the synthesized pyrazole carboxylic acids, confirming their structure and purity. researchgate.net

Broad-Spectrum Bioactivity Profiles of Pyrazole-Containing Compounds in Research

Pyrazole derivatives, a class of heterocyclic compounds, are a cornerstone in medicinal chemistry due to their wide range of pharmacological activities. nih.govglobalresearchonline.net The versatility of the pyrazole scaffold allows for the development of compounds with diverse therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial effects. nih.govglobalresearchonline.netmdpi.comnih.govmdpi.com

Anti-inflammatory Mechanisms and Associated Pathways

Pyrazole derivatives are well-recognized for their potent anti-inflammatory properties, primarily attributed to their ability to modulate key inflammatory pathways. ijpsjournal.comresearchgate.net A significant mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key player in the inflammatory cascade. ijpsjournal.combohrium.com By inhibiting COX-2, these compounds effectively reduce the production of prostaglandins, which are crucial mediators of inflammation. ijpsjournal.com The well-known anti-inflammatory drug Celecoxib, which features a pyrazole core, is a selective COX-2 inhibitor. ijpsjournal.com

Beyond COX inhibition, pyrazole analogues also exert their anti-inflammatory effects through other mechanisms. Some derivatives have been shown to inhibit 5-lipoxygenase (5-LOX), another important enzyme in the arachidonic acid cascade, thereby reducing the production of leukotrienes, which are potent pro-inflammatory mediators. ijpsjournal.combohrium.com Furthermore, certain pyrazole compounds can suppress the activation of the nuclear factor-kappa B (NF-κB) pathway. ijpsjournal.comnih.gov NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs). ijpsjournal.com By inhibiting NF-κB, these compounds can effectively downregulate the production of a wide array of inflammatory mediators. ijpsjournal.comnih.gov

Some pyrazole derivatives have also been found to inhibit the expression of inducible nitric oxide synthase (iNOS), leading to a decrease in the production of nitric oxide (NO), a molecule implicated in inflammatory processes. ijpsjournal.com The multi-faceted anti-inflammatory profile of pyrazole compounds makes them a subject of ongoing research for the development of new and more effective anti-inflammatory agents. ijpsjournal.comresearchgate.net

Anticancer Activity via Cell Proliferation Inhibition and Apoptosis Induction

The pyrazole scaffold is a prominent feature in many compounds investigated for their anticancer potential. nih.govsrrjournals.comresearchgate.netnih.gov These derivatives have been shown to inhibit the growth of various cancer cell lines through mechanisms that include the disruption of cell cycle progression and the induction of apoptosis (programmed cell death). nih.govsrrjournals.comwaocp.orgnih.gov

Several pyrazole-containing compounds have demonstrated the ability to arrest the cell cycle at different phases, such as the G2/M phase, thereby preventing cancer cells from dividing and proliferating. nih.govnih.gov This is often achieved by interfering with the function of key proteins involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs). nih.govnih.gov

A crucial aspect of the anticancer activity of many pyrazole derivatives is their ability to induce apoptosis. nih.govresearchgate.netwaocp.orgnih.gov This can be triggered through various cellular pathways. For instance, some compounds have been shown to increase the levels of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent apoptosis. waocp.org The activation of caspases, a family of proteases that play a central role in the execution of apoptosis, has also been observed following treatment with certain pyrazole derivatives. waocp.org

Furthermore, some pyrazole analogues have been found to interact with DNA, potentially through intercalation or groove binding, which can lead to DNA damage and trigger apoptotic pathways. nih.govjst.go.jp The ability of pyrazole compounds to target multiple aspects of cancer cell biology, including proliferation and survival, underscores their potential as a basis for the development of novel anticancer therapies. nih.govsrrjournals.comresearchgate.net

| Compound Class | Mechanism of Action | Target Cancer Cell Lines | Reference |

| Pyrazole Benzothiazole Hybrids | Antiangiogenic | HT29, PC3, A549, U87MG | nih.gov |

| Pyrazolo[3,4-b]pyridine Analogs | Cytotoxicity | HepG2, MCF7, HeLa | nih.gov |

| Polysubstituted Pyrazole Derivatives | DNA Binding | HepG2 | nih.gov |

| 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole | ROS Generation, Caspase 3 Activation | MDA-MB-468 (Triple Negative Breast Cancer) | waocp.org |

| Pyrazole PTA-1 | Tubulin Polymerization Inhibition, Apoptosis, Cell Cycle Arrest | MDA-MB-231 (Triple Negative Breast Cancer) | nih.gov |

Antimicrobial Efficacy Against Bacterial and Fungal Strains

Pyrazole derivatives have emerged as a promising class of antimicrobial agents with a broad spectrum of activity against various bacterial and fungal pathogens. mdpi.comnih.govorientjchem.orgmeddocsonline.orgconnectjournals.com The urgent need for new antimicrobial drugs, driven by the rise of antibiotic resistance, has fueled research into the potential of these heterocyclic compounds. nih.gov

Numerous studies have demonstrated the efficacy of pyrazole-containing molecules against both Gram-positive and Gram-negative bacteria. mdpi.comorientjchem.orgmeddocsonline.orgconnectjournals.comnih.gov For instance, certain pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives have shown good inhibitory effects. meddocsonline.org The antimicrobial activity can be influenced by the specific substituents on the pyrazole ring, with some modifications leading to enhanced potency. nih.gov

In addition to their antibacterial properties, many pyrazole derivatives exhibit significant antifungal activity. mdpi.comnih.govmeddocsonline.orgconnectjournals.com They have been found to be effective against a range of fungal strains, including clinically relevant species like Candida albicans. orientjchem.orgmeddocsonline.org The development of pyrazole-based compounds with dual antibacterial and antifungal activity is an area of active investigation. nih.gov The versatility of the pyrazole scaffold allows for the design and synthesis of novel derivatives with improved antimicrobial profiles, offering a potential avenue for combating infectious diseases. nih.govmeddocsonline.org

| Compound/Derivative | Target Microorganism(s) | Observed Effect | Reference(s) |

| Pyrazole-1-sulphonamides | Gram-positive and Gram-negative bacteria, fungi | Moderate antimicrobial activity | mdpi.com |

| Pyrazoline-1-thiocarboxamides | Gram-positive and Gram-negative bacteria, fungi | Moderate antimicrobial activity | mdpi.com |

| Isonicotinoyl pyrazolines | Gram-positive and Gram-negative bacteria, fungi | Moderate antimicrobial activity | mdpi.com |

| Pyrazole-3-carboxylic acid derivatives | Candida tropicalis, Candida parapsilosis, Candida glabrata | Good inhibitory effects | meddocsonline.org |

| 4-acyl-pyrazole-3-carboxylic acids | Gram-positive and Gram-negative bacteria | In vitro antibacterial activity | meddocsonline.org |

| Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate | Escherichia coli, Pseudomonas aeruginosa | Activity nearly as active as ampicillin | nih.gov |

| Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate | Candida parapsilosis | More active than fluconazole | nih.gov |

Enzyme Inhibition Modalities (e.g., Kinases, Carbonic Anhydrase, Succinate (B1194679) Dehydrogenase, Phosphodiesterases)

The biological activities of pyrazole derivatives are often linked to their ability to inhibit specific enzymes. mdpi.com This targeted enzyme inhibition is a key mechanism underlying their therapeutic potential in various diseases.

As previously mentioned, a primary mode of anti-inflammatory action for many pyrazole compounds is the inhibition of COX enzymes. ijpsjournal.combohrium.com In the realm of anticancer research, pyrazole derivatives have been identified as inhibitors of various kinases, which are enzymes that play a critical role in cell signaling and proliferation. nih.govnih.gov By blocking the activity of specific kinases, these compounds can disrupt the signaling pathways that drive cancer cell growth and survival. nih.gov

Furthermore, certain pyrazole derivatives have been shown to be effective inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes. researchgate.net Inhibition of specific carbonic anhydrase isoforms has been explored as a therapeutic strategy for conditions such as glaucoma and certain types of cancer. researchgate.net

The inhibitory activity of pyrazole compounds extends to other enzymes as well. For example, some derivatives have been investigated as inhibitors of succinate dehydrogenase, an enzyme involved in cellular respiration. Additionally, the inhibition of phosphodiesterases, enzymes that regulate intracellular signaling molecules, has been reported for certain pyrazole analogues. This diverse range of enzyme inhibitory activities highlights the broad therapeutic potential of the pyrazole scaffold.

Receptor Antagonism and Agonism (e.g., P2X receptors, Cannabinoid receptors, Nicotinic Acid Receptors)

In addition to enzyme inhibition, pyrazole derivatives can exert their pharmacological effects by interacting with various cellular receptors, acting as either antagonists (blockers) or agonists (activators).

A notable area of research has been the development of pyrazole-based cannabinoid receptor antagonists. elsevierpure.comgoogle.com These compounds have been instrumental in studying the endocannabinoid system and have been investigated for potential therapeutic applications, such as in the treatment of obesity. nih.govgoogle.com

Conversely, pyrazole derivatives have also been identified as agonists for certain receptors. For instance, a series of substituted pyrazole-3-carboxylic acids have been shown to act as partial agonists for the nicotinic acid receptor. nih.gov This receptor is a target for the management of dyslipidemia, and partial agonists may offer a more favorable side-effect profile compared to full agonists. nih.gov

The ability of pyrazole compounds to modulate the activity of a variety of receptors, including P2X receptors, further expands their potential therapeutic applications. This receptor-modulating activity, combined with their enzyme inhibitory properties, underscores the remarkable versatility of the pyrazole core in medicinal chemistry.

In Vitro Pharmacological and Biochemical Characterization of Pyrazole Derivatives

The exploration of pyrazole derivatives as potential therapeutic agents relies heavily on their thorough characterization in in vitro pharmacological and biochemical assays. researchgate.netnih.gov These studies are essential for understanding the mechanism of action, potency, and selectivity of these compounds.

A common starting point for the in vitro evaluation of pyrazole derivatives is the assessment of their cytotoxic effects against various cell lines. waocp.orgresearchgate.netdoaj.org This is particularly relevant for anticancer drug discovery, where the goal is to identify compounds that are potent against cancer cells while showing minimal toxicity to normal cells. waocp.orgnih.gov Assays such as the MTT assay are frequently used to determine the concentration of a compound required to inhibit cell growth by 50% (IC50). waocp.orgresearchgate.net

For compounds with antimicrobial activity, in vitro assays are used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. meddocsonline.orgnih.gov These studies are conducted against a panel of relevant bacterial and fungal strains to establish the compound's spectrum of activity. meddocsonline.orgconnectjournals.comnih.gov

Biochemical assays are employed to investigate the interaction of pyrazole derivatives with their molecular targets, such as enzymes or receptors. researchgate.net For enzyme inhibitors, these assays are used to determine the inhibitory constant (Ki) or the IC50 value, which provides a measure of the compound's potency. ijpsjournal.com In the case of receptor ligands, binding assays are performed to determine the affinity of the compound for its target receptor. elsevierpure.comnih.gov These in vitro studies provide crucial data for structure-activity relationship (SAR) analysis, which helps in the design and optimization of more potent and selective pyrazole-based drug candidates. elsevierpure.com

Cell-Based Assays for Determining Cellular Bioactivity (e.g., Cytotoxicity Assays, Cell Proliferation Inhibition)

Cell-based assays are fundamental in the preliminary assessment of the biological activity of pyrazole analogues, particularly their potential as anticancer agents. These assays measure the effects of compounds on cell viability, proliferation, and cytotoxicity across various cell lines.

A variety of pyrazole derivatives have demonstrated significant antiproliferative and cytotoxic effects. For instance, a series of pyrazole-containing imide derivatives were evaluated for their anticancer activities against A-549 (lung), Bel7402 (liver), and HCT-8 (colon) cancer cell lines. researchgate.net Compounds designated as A2 and A4, in particular, showed high inhibitory activity against A-549 cells, with IC50 values of 4.91 µM and 3.22 µM, respectively, which was more potent than the reference drug 5-fluorouracil. researchgate.net Similarly, pyrazole-based lamellarin O analogues were tested for cytotoxicity against three human colorectal cancer cell lines: HCT116, HT29, and SW480, with the most active compounds inhibiting cell proliferation in the low micromolar range. nih.govrsc.org Further studies on pyrazole–indole hybrids revealed good-to-excellent antitumor activity against HCT-116, MCF-7, HepG2, and A549 cell lines. nih.gov Notably, two compounds from this series, 7a and 7b, exhibited potent activity against the HepG2 cell line with IC50 values of 6.1 ± 1.9 µM and 7.9 ± 1.9 μM, respectively. nih.gov

Other studies have highlighted the broad applicability of these compounds. Pyrazole-based hybrid heteroaromatics showed antiproliferative activity against A549 lung cancer cells, with specific derivatives having IC50 values of 42.79 and 55.73 μM without exhibiting toxicity to normal cell lines. nih.gov Additionally, pyrazole–chalcone conjugates were evaluated for in vitro cytotoxicity against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines, with one compound showing IC50 values of 2.13 ± 0.80 µM (MCF-7), 4.34 ± 0.98 µM (SiHa), and 4.46 ± 0.53 µM (PC-3). mdpi.com Importantly, this compound did not show significant toxicity to normal HEK-293T cells, indicating selectivity towards cancer cells. mdpi.com

Table 1: Cytotoxicity of Selected Pyrazole Analogues in Cancer Cell Lines

| Compound/Analogue Class | Cancer Cell Line | Activity (IC50/GI50 in µM) | Source |

|---|---|---|---|

| Pyrazole-containing imide (A2) | A-549 (Lung) | 4.91 | researchgate.net |

| Pyrazole-containing imide (A4) | A-549 (Lung) | 3.22 | researchgate.net |

| Pyrazole–indole hybrid (7a) | HepG2 (Liver) | 6.1 ± 1.9 | nih.gov |

| Pyrazole–indole hybrid (7b) | HepG2 (Liver) | 7.9 ± 1.9 | nih.gov |

| Pyrazole–chalcone conjugate (5o) | MCF-7 (Breast) | 2.13 ± 0.80 | mdpi.com |

| Pyrazole–chalcone conjugate (5o) | SiHa (Cervical) | 4.34 ± 0.98 | mdpi.com |

| Pyrazole–chalcone conjugate (5o) | PC-3 (Prostate) | 4.46 ± 0.53 | mdpi.com |

| Pyrazole derivative (Compound 4) | NCI-60 Panel (Mean) | 3.81 (GI50) | rsc.org |

Enzymatic Assays for Target-Specific Inhibition

To understand the specific molecular interactions underlying their cellular effects, pyrazole analogues are frequently tested in enzymatic assays. These assays quantify the ability of a compound to inhibit the activity of a specific enzyme, which is often a key component of a disease-related pathway.

Pyrazole derivatives have been identified as potent inhibitors of various enzymes. A series of pyrazole-carboxamides bearing a sulfonamide moiety were synthesized and evaluated for their inhibitory effects on human carbonic anhydrase (hCA) isoenzymes I and II. nih.gov The inhibition constants (Ki) for these compounds were in the micromolar to nanomolar range, with values from 0.063–3.368 µM for hCA I and 0.007–4.235 µM for hCA II, indicating potent inhibition. nih.gov

Kinases are another major class of enzymes targeted by pyrazole compounds. Several derivatives have shown strong inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. rsc.org For example, compounds 4, 7a, 7d, and 9 exhibited IC50 values of 3.82, 2.0, 1.47, and 0.96 μM, respectively, against CDK2. rsc.org Other research has focused on the inhibition of Interleukin-1 receptor-associated kinase 4 (IRAK4), a critical protein in inflammatory signaling pathways. nih.gov Pyrazole-based compounds have also been developed as potent inhibitors of Lactate Dehydrogenase (LDH), an enzyme involved in anaerobic metabolism, which is often upregulated in cancer cells. nih.gov

Table 2: Enzymatic Inhibition by Selected Pyrazole Analogues

| Compound/Analogue Class | Target Enzyme | Inhibition (IC50/Ki in µM) | Source |

|---|---|---|---|

| Pyrazole-carboxamides (6a-i) | hCA I | 0.063–3.368 (Ki) | nih.gov |

| Pyrazole-carboxamides (6a-i) | hCA II | 0.007–4.235 (Ki) | nih.gov |

| Pyrazole derivative (Compound 9) | CDK2 | 0.96 (IC50) | rsc.org |

| Pyrazole derivative (Compound 7d) | CDK2 | 1.47 (IC50) | rsc.org |

| Akt1 Kinase Inhibitor (Afuresertib) | Akt1 | 0.00008 (Ki) | mdpi.com |

Molecular Interaction Studies (e.g., DNA Binding Affinity, Hydrogen Bonding Capabilities)

Beyond enzymatic inhibition, the biological activity of pyrazole compounds can also stem from direct interactions with other macromolecules like nucleic acids. Studies investigating these molecular interactions provide deeper insight into their mechanisms of action.

Certain 1H-pyrazole-3-carboxamide derivatives have been synthesized and evaluated for their ability to bind to DNA. nih.govjst.go.jpscilit.com Through electronic absorption spectroscopy and viscosity measurements, these compounds were shown to interact with calf thymus DNA (CT-DNA). nih.govjst.go.jp One particular compound, pym-5, demonstrated the highest DNA-binding affinity with a binding constant (K) of 1.06×10^5 M^-1. nih.govjst.go.jpscilit.com Fluorescence spectra experiments showed that this compound could significantly decrease the emission intensity of an ethidium (B1194527) bromide-DNA complex, suggesting a strong interaction that affects DNA conformation. nih.govscilit.com Furthermore, pym-5 was shown to induce cleavage of supercoiled pBR322 plasmid DNA, indicating that DNA could be a potential therapeutic target for this class of pyrazole derivatives. nih.govjst.go.jpscilit.com

Hydrogen bonding is a critical component of the interaction between small molecules and their biological targets, ensuring the stability of the ligand-protein complex. nih.gov The binding of pyrazole derivatives to various protein targets is often stabilized by a network of hydrogen bonds and other non-covalent interactions like hydrophobic contacts. nih.govacs.org These interactions are crucial for the pharmacological action of the compounds and are often analyzed in detail through molecular docking and dynamics simulations. nih.govnih.gov

Elucidation of Molecular Mechanisms of Action for Pyrazole-Based Compounds

Understanding the precise molecular mechanisms through which pyrazole-based compounds exert their biological effects is crucial for their development as therapeutic agents. This involves identifying specific molecular targets, analyzing the resulting changes in cellular signaling, and investigating the detailed nature of the ligand-target interactions.

Identification and Validation of Specific Molecular Targets

A key step in elucidating the mechanism of action is the identification and validation of the specific cellular components with which the pyrazole analogues interact. Pyrazole derivatives have been shown to interact with a diverse range of molecular targets, contributing to their broad spectrum of pharmacological activities. nih.gov

Computational and experimental studies have identified several key protein targets. In silico studies combining molecular docking and dynamic simulations have suggested that pyrazole derivatives can act as potential inhibitors or modulators for proteins implicated in cancer, such as HDAC, C-RAF, CYP17, VEGFR, and c-KIT. nih.gov Other validated targets include tubulin, Epidermal Growth Factor Receptor (EGFR), and various Cyclin-Dependent Kinases (CDKs), which are critical for cell division and proliferation. nih.govrsc.org For example, specific pyrazole derivatives have been confirmed as potent CDK2 inhibitors through both enzymatic assays and Western blot analysis. rsc.org In other studies, the PharmMapper server, a tool for pharmacophore matching, was used to identify Heat Shock Protein 90α (Hsp90α) as a potential target for a series of pyrazole-containing imide derivatives with antitumor activity. researchgate.net

Analysis of Modulated Cellular Signaling Pathways

Once a compound binds to its molecular target, it can trigger a cascade of downstream effects by modulating cellular signaling pathways. The inhibition of kinases such as IRAK4 by pyrazole-based compounds directly impacts IL-1R and TLR signaling, which are central to the inflammatory response. nih.gov Similarly, the inhibition of receptor tyrosine kinases like EGFR and VEGFR disrupts pathways crucial for tumor growth, angiogenesis, and metastasis. nih.govresearchgate.net

Pyrazole derivatives have also been investigated as targeted inhibitors of the PI3K/AKT and JAK/STAT pathways, which regulate critical cellular processes including survival, proliferation, and differentiation. researchgate.net By interfering with these key signaling nodes, pyrazole compounds can induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cells. For instance, potent pyrazole-based CDK2 inhibitors were found to cause significant cell cycle arrest at the G1 phase and promote apoptosis in HCT-116 colon cancer cells. rsc.org

Investigation of Ligand-Protein Binding Interactions

To fully comprehend the mechanism of action at a molecular level, detailed studies of the binding interactions between pyrazole ligands and their protein targets are essential. These investigations are often carried out using computational methods like molecular docking and molecular dynamics (MD) simulations, which provide insights into the binding modes and affinities.

Molecular docking studies have revealed that pyrazole derivatives can fit effectively into the active sites of their target proteins. nih.govresearchgate.net For example, the binding affinity of a pyrazole derivative (M36) with the C-RAF protein was calculated to be -9.7 kcal/mol, close to that of the standard drug sorafenib. nih.gov Similarly, another derivative (M76) showed a strong binding affinity of -9.2 kcal/mol with VEGFR. nih.gov The stability of these ligand-protein complexes is often supported by a network of interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govacs.org For instance, the interaction between pyrazole derivatives and carbonic anhydrase is stabilized by hydrogen bonds, which are crucial for the complex's stability. nih.gov MD simulations further validate these findings by assessing the stability of the ligand-protein complex over time, confirming that the identified binding modes are maintained in a dynamic state. researchgate.netrsc.orgnih.gov

Table 3: In Silico Ligand-Protein Binding Interactions of Pyrazole Analogues

| Compound/Analogue | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Source |

|---|---|---|---|---|

| M36 | C-RAF | -9.7 | Not specified | nih.gov |

| M72 | CYP17 | -10.4 (range: -3.7 to -10.4) | Not specified | nih.gov |

| M76 | VEGFR | -9.2 | Not specified | nih.gov |

| Compound 25 | RET Kinase | -7.14 | Ala807, Lys808 | nih.gov |

| Compound 31 | CDK2 | -5.372 | Not specified | nih.gov |

| Compound 32 | CDK2 | -7.676 | Not specified | nih.gov |

Structure-Activity Relationship (SAR) Studies of Pyrazole-3-carboxylic Acid Derivatives

The pyrazole scaffold is a prominent feature in medicinal chemistry, valued for its diverse biological activities which can be finely tuned through substituent modifications. nih.govresearchgate.net Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of pyrazole-based compounds. These studies systematically alter the substituents at various positions on the pyrazole ring to understand their impact on biological efficacy. For pyrazole-3-carboxylic acid derivatives, key positions for modification include the N1, C4, and C5 positions, in addition to the core carboxylic acid at C3.

The ethyl group at the C4 position and the carboxylic acid moiety at the C3 position of the pyrazole ring play significant roles in modulating the biological activity of these analogues.

The ethyl group at the C4 position primarily influences the compound's lipophilicity and steric profile. Lipophilicity is a key determinant of a molecule's ability to cross cell membranes and can affect its absorption, distribution, and metabolism. nih.gov The size and shape of the ethyl group can also influence how the molecule fits into the binding pocket of a biological target. The introduction of an alkyl group, such as ethyl, at this position can either enhance or decrease activity depending on the specific target. For example, in the development of inhibitors for meprin α and β, variations in the alkyl and aryl groups at the 3, 4, and 5 positions of the pyrazole ring led to significant differences in inhibitory activity, highlighting the importance of substituents at these positions for potency. nih.gov

Systematic modification of the pyrazole-3-carboxylic acid scaffold has led to the identification of key structural features that govern biological potency and selectivity. SAR studies have shown that appropriate substitutions on the pyrazole ring can significantly enhance efficacy against various targets, including enzymes and receptors involved in cancer and inflammation. nih.govnih.gov

For example, in the development of tissue-nonspecific alkaline phosphatase (TNAP) inhibitors, a pyrazole acid scaffold was used as the key synthon for preparing a library of amide analogues. nih.gov These studies revealed that converting the carboxylic acid to various amides significantly impacted potency. A hit-to-lead optimization effort improved the potency from an initial IC₅₀ of 0.98 μM to as low as 5 nM for an optimized analogue. nih.gov It was observed that amides with chain lengths of three carbons or less were generally the most active. nih.gov

Similarly, research on meprin inhibitors demonstrated that 3,4,5-substituted pyrazoles are promising lead structures. nih.gov Initial screening showed that a 3,5-diphenylpyrazole (B73989) exhibited high inhibitory activity against meprin α in the low nanomolar range. nih.gov Subsequent modifications, including the introduction of different groups at these positions, were explored to optimize activity and selectivity. nih.gov

The table below summarizes findings from various SAR studies on pyrazole derivatives, illustrating how different substituents correlate with biological activity.

| Pyrazole Scaffold | Substituents | Biological Target | Key SAR Finding |

|---|---|---|---|

| Pyrazole-amide | Amide variations at C3 | Tissue-Nonspecific Alkaline Phosphatase (TNAP) | Conversion of the carboxylic acid to a pyrrolidine (B122466) amide led to a 3-fold improvement in potency (IC₅₀ = 0.50 μM). Branching of the amides generally decreased potency. nih.gov |

| 3,4,5-substituted pyrazole | Aryl and alkyl groups at C3, C4, C5 | Meprins α and β | A 3,5-diphenylpyrazole showed high potency against meprin α. Introduction of a cyclopentyl moiety at C3(5) maintained similar activity, while methyl or benzyl (B1604629) groups decreased it. nih.gov |

| 3,4-diaryl pyrazole | Variations on the aryl groups | Tubulin Polymerization | Based on the structure of CA-4, a 3,4-diaryl pyrazole derivative showed potent antitumor activity (IC₅₀ of 0.06–0.25 nM) against six cancer cell lines. nih.gov |

| Pyrazolo[3,4-d]pyrimidine | Carbon-aryl(heteryl)idene moieties | Antiproliferative | One derivative exhibited high antiproliferative activity in vitro (IC₅₀ = 0.03–6.561 µM) against 15 cancer cell lines. nih.gov |

Preclinical Pharmacological Evaluation in Relevant Biological Models

Following in vitro characterization and SAR studies, promising pyrazole compounds are advanced to preclinical pharmacological evaluation in relevant biological systems to assess their efficacy and pharmacokinetic properties in a more complex physiological environment.

Pyrazole derivatives have demonstrated significant efficacy in various animal models of disease, including inflammation and cancer. nih.govnih.gov These studies are essential for validating the therapeutic potential of new chemical entities before they can be considered for clinical development.

In the context of anti-inflammatory research, pyrazole derivatives have been evaluated in the carrageenan-induced rat paw edema model, a standard for assessing acute inflammation. nih.gov In one study, a series of 1,3,4-trisubstituted pyrazole derivatives were screened, and one compound showed excellent anti-inflammatory activity with ≥84.2% inhibition, comparable to the standard drug diclofenac (B195802) (86.72%). nih.gov Another study found that pyrazole-nitric oxide hybrid molecules exhibited significant anti-inflammatory activity compared to indomethacin (B1671933) in the same model. nih.gov

For anticancer applications, pyrazole compounds have been tested in xenograft mouse models. A 3,4-diaryl pyrazole derivative that acts as a tubulin polymerization inhibitor showed significant tumor growth inhibitory activity at low concentrations in an orthotopic murine mammary tumor model. nih.gov Another compound, a pyrazolo[3,4-d]pyrimidine derivative, demonstrated in vivo cytotoxicity in mice bearing HT-29 tumor xenografts. nih.gov

The table below presents examples of in vivo efficacy studies for different pyrazole compounds.

| Compound Type | Animal Model | Disease/Condition | Observed In Vivo Efficacy |

|---|---|---|---|

| 1,3,4-Trisubstituted pyrazole | Rat | Carrageenan-induced paw edema (Inflammation) | Showed ≥84.2% inhibition of inflammation, comparable to diclofenac. nih.gov |

| 3,4-Diaryl pyrazole derivative | Mouse | Orthotopic murine mammary tumor (Cancer) | Displayed significant tumor growth inhibitory activity at low concentrations. nih.gov |

| Pyrazolo[3,4-d]pyrimidine derivative | Mouse | HT-29 tumor xenograft (Cancer) | Exhibited in vivo cytotoxicity against the tumor cells. nih.gov |

| Pyrazole-Nitric Oxide hybrid | Rat | Carrageenan-induced paw edema (Inflammation) | Showed significant anti-inflammatory activity compared to indomethacin. nih.gov |

The successful translation of a compound from in vitro activity to in vivo efficacy is highly dependent on its pharmacokinetic properties. nih.gov For pyrazole derivatives, key considerations include metabolic stability and aqueous solubility, which collectively influence a drug's bioavailability and duration of action. nih.govacs.org

Aqueous solubility is a critical factor for oral absorption. Several new pyrazole derivatives with promising antiproliferative effects have been noted for their poor solubility, raising concerns about their biopharmaceutical limitations. researchgate.net The pyrazole ring itself can serve as a bioisostere to replace more lipophilic arene groups, which can lead to improved physicochemical properties, including water solubility. nih.gov

Metabolic stability determines how long a compound remains in the body before being broken down by metabolic enzymes, primarily in the liver. Poor metabolic stability can lead to a short duration of action and the formation of potentially toxic metabolites. nih.gov Researchers have employed strategies to improve the metabolic stability of pyrazole compounds. For instance, the bioisosteric replacement of a metabolically labile ester moiety in a pyrazole derivative with a 1,2,4-oxadiazole (B8745197) ring resulted in a new class of modulators with significantly improved in vitro metabolic stability. acs.org Such structural modifications are a key part of the drug design process to create analogues with more favorable pharmacokinetic profiles suitable for in vivo applications. elsevierpure.com

Computational Chemistry and Structural Biology Approaches in Pyrazole Research

Molecular Docking and Ligand-Target Complex Modeling for Pyrazole-Based Inhibitors

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netresearchgate.net In the context of pyrazole-based inhibitors, docking simulations are crucial for understanding how these ligands interact with the active sites of biological targets, such as protein kinases, proteasomes, and other enzymes. nih.govmdpi.com

Research on various pyrazole (B372694) derivatives demonstrates their ability to act as inhibitors for a range of protein targets. For instance, pyrazole scaffolds have been successfully docked into the ATP-binding site of protein kinases, a common strategy in the development of anticancer drugs. mdpi.com The pyrazole ring itself often engages in crucial binding interactions. The nitrogen atoms of the pyrazole can act as hydrogen bond acceptors or donors, while the aromatic ring can participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein's active site. nih.govresearchgate.net

In a typical modeling study, the crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). A virtual model of a ligand, such as 4-ethyl-1H-pyrazole-3-carboxylic acid, is then placed into the binding site of the protein. Docking algorithms sample a large number of possible conformations and orientations of the ligand, scoring them based on binding affinity. researchgate.net For this compound, the carboxylic acid group would be expected to form strong hydrogen bonds or ionic interactions with basic residues like lysine (B10760008) or arginine, or with the protein backbone. The NH group of the pyrazole ring can serve as a hydrogen bond donor, and the ethyl group at the C4 position would likely fit into a hydrophobic pocket within the active site. nih.gov

These ligand-target complex models are invaluable for medicinal chemistry, guiding the rational design of more potent and selective inhibitors by suggesting specific structural modifications to enhance binding interactions. researchgate.netnih.gov

| Target Class | Key Interacting Residues (Examples) | Common Pyrazole Interactions | Therapeutic Area |

| Protein Kinases | Alanine, Lysine, Glycine, Serine nih.gov | Hydrogen bonding with hinge region, π-π stacking | Oncology mdpi.com |

| Carbonic Anhydrase | Histidine, Threonine, Zinc ion | Coordination with Zinc, Hydrogen bonds | Glaucoma, Diuretics |

| Proteasome | Threonine, Glycine | Hydrogen bonding with catalytic residues | Oncology nih.gov |

| Peroxisome proliferator-activated receptor γ (PPARγ) | Histidine, Serine, Tyrosine | Hydrogen bonding, Hydrophobic interactions | Diabetes nih.gov |

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction of Pyrazole Systems

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of pyrazole systems. researchgate.netmdpi.com These methods provide detailed information on properties like electron density distribution, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential.

For the pyrazole ring, calculations show that the two nitrogen atoms reduce the electron density at the C3 and C5 positions, making them susceptible to nucleophilic attack. mdpi.commdpi.com Conversely, the C4 position retains a higher electron density, making it the preferred site for electrophilic substitution. chemicalbook.comijraset.com The N1 nitrogen (pyrrole-like) is typically not reactive but can be deprotonated by a base, while the N2 nitrogen (pyridine-like) is basic and can be protonated. chemicalbook.comyoutube.com

Applying these principles to this compound, quantum calculations could predict:

Reactivity: The precise location of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would indicate the most likely sites for oxidation and reduction, respectively.

Acidity and Basicity: The pKa values of the carboxylic acid and the pyrazole nitrogens can be calculated to understand their ionization state at physiological pH.

Electrostatic Potential: Mapping the electrostatic potential onto the molecule's surface would reveal electron-rich (negative potential, e.g., around the carboxylic oxygens and N2) and electron-poor (positive potential, e.g., around the NH and OH protons) regions. This map is crucial for predicting non-covalent interactions like hydrogen bonding. researchgate.net

These theoretical predictions are fundamental for understanding the intrinsic chemical behavior of the molecule and anticipating its interactions in a biological environment. researchgate.net

| Calculated Property | Significance for Pyrazole Systems |

| HOMO Energy | Indicates susceptibility to electrophilic attack (electron-donating ability). |

| LUMO Energy | Indicates susceptibility to nucleophilic attack (electron-accepting ability). |

| Electron Density | Predicts sites for electrophilic and nucleophilic reactions. mdpi.com |

| Electrostatic Potential | Maps charge distribution, predicting sites for hydrogen bonding and other electrostatic interactions. researchgate.net |

| Fukui Functions | Provide a more detailed, quantitative measure of local reactivity at each atomic site. researchgate.net |

Conformational Analysis and Tautomeric Considerations of Pyrazole Ring Systems

The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. Conformational analysis of pyrazole derivatives involves studying the rotation around single bonds to identify stable, low-energy structures. For this compound, key conformational degrees of freedom include the rotation of the ethyl group at C4 and the carboxylic acid group at C3. While the pyrazole ring itself is a rigid, planar aromatic system, the orientation of its substituents can significantly impact how the molecule fits into a protein's binding site. bohrium.comunibo.it Theoretical calculations can determine the energy barriers to rotation and identify the most populated conformations in different environments (gas phase vs. solvent). bohrium.com

A critical aspect of pyrazole chemistry is annular prototropic tautomerism. nih.gov For an N-unsubstituted pyrazole like this compound, the proton on the nitrogen can reside on either of the two nitrogen atoms. This results in two distinct tautomeric forms that are typically in rapid equilibrium.

Although these two forms are chemically identical for this compound due to symmetry with respect to the substituents, in asymmetrically substituted pyrazoles, one tautomer is usually more stable than the other. nih.gov The equilibrium between tautomers can be influenced by the solvent, temperature, and the electronic nature of the substituents. nih.gov The presence of different tautomers is a crucial consideration in drug design, as each tautomer presents a different hydrogen bonding pattern (donor/acceptor profile) to a target receptor, potentially leading to different binding affinities and biological activities.

De Novo Drug Design and Virtual Screening Methodologies for Pyrazole Derivatives

Virtual screening is a powerful computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govacs.org High-Throughput Virtual Screening (HTVS) has been successfully applied to identify novel pyrazole-based inhibitors for targets like cyclin-dependent kinase 8 (CDK8), an enzyme implicated in cancer. chemmethod.com

The process typically involves these steps:

Library Preparation: A large database of compounds, which can include millions of virtual pyrazole derivatives, is prepared in a 3D format. chemmethod.com

Target-Based Screening: Using the 3D structure of the target protein, compounds from the library are docked into the active site. They are then scored and ranked based on their predicted binding affinity. nih.govacs.org

Pharmacophore-Based Screening: A pharmacophore model is built based on the key interaction features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for binding. The library is then searched for molecules that match this pharmacophore. acs.org

Hit Selection: The top-scoring compounds ("hits") are visually inspected and filtered based on drug-like properties (e.g., ADME predictions) before being selected for experimental validation. chemmethod.com

De novo drug design takes this a step further by computationally building a novel molecule from scratch or by piecing together molecular fragments directly within the active site of the target protein, ensuring optimal complementarity. These methods accelerate the discovery of new chemical entities with therapeutic potential. chemmethod.com

Scaffold-Based Lead Discovery and Optimization Strategies Employing Pyrazole Moieties

The pyrazole ring is often described as a "privileged scaffold" in medicinal chemistry. nih.govtandfonline.comnih.gov This means that its structure is frequently found in compounds that are active against a wide range of biological targets. Its metabolic stability and versatile synthetic accessibility make it an ideal starting point for drug discovery programs. nih.gov

Scaffold-based lead discovery begins with a core structure, the pyrazole moiety, which is known to have some affinity for a target class. The process of lead optimization then involves systematically modifying the scaffold by adding or changing substituents at its various positions (a process known as "scaffold decoration"). researchgate.net For this compound, the N1, C4, and C5 positions, as well as the functional groups themselves, could be modified.

The goal of these modifications is to improve key drug properties:

Potency: Increasing the binding affinity for the target.

Selectivity: Increasing affinity for the desired target while decreasing it for off-targets to reduce side effects.

Pharmacokinetics (ADME): Optimizing absorption, distribution, metabolism, and excretion properties.

This process is guided by Structure-Activity Relationship (SAR) studies, where the biological activity of each new analog is measured and correlated with its structural changes. researchgate.netbenthamdirect.com Computational tools, including molecular docking and quantum chemical calculations, play a vital role in rationalizing observed SAR and predicting which modifications are most likely to succeed, thereby streamlining the optimization process. nih.gov

Future Research Perspectives and Medicinal Chemistry Applications of 4 Ethyl 1h Pyrazole 3 Carboxylic Acid

4-Ethyl-1H-pyrazole-3-carboxylic Acid as a Versatile Building Block in Complex Molecule Synthesis

This compound serves as a highly adaptable synthon in the assembly of more complex molecular architectures. The carboxylic acid moiety is particularly amenable to a wide range of chemical transformations, including amidation, esterification, and reduction, allowing for its incorporation into larger, more intricate structures. This versatility is crucial in the synthesis of diverse compound libraries for biological screening.

While specific examples detailing the use of this compound in the synthesis of named complex molecules are not extensively documented in publicly available literature, the general synthetic utility of pyrazole-3-carboxylic acids is well-established. These compounds are key intermediates in the preparation of a variety of biologically active molecules, including kinase inhibitors and other targeted therapies. The principles of these synthetic strategies are directly applicable to this compound, highlighting its potential as a valuable starting material for medicinal chemists.

Rational Design and Synthesis of Next-Generation Pyrazole-3-carboxylic Acid Derivatives for Improved Bioactivity

The rational design of novel therapeutics often begins with a well-characterized molecular scaffold, such as that provided by this compound. By systematically modifying its structure, medicinal chemists can fine-tune its properties to achieve enhanced biological activity, improved selectivity, and better pharmacokinetic profiles.

Structure-activity relationship (SAR) studies are central to this process. For pyrazole-based compounds, SAR investigations have revealed that substitutions at various positions on the pyrazole (B372694) ring can have a profound impact on their biological targets. For example, in the context of kinase inhibitors, the substituents on the pyrazole core can influence binding affinity and selectivity by interacting with specific amino acid residues in the kinase active site. The ethyl group at the 4-position of the target compound can be systematically replaced with other alkyl or aryl groups to probe the steric and electronic requirements of the binding pocket.

Computational modeling and molecular docking studies can further guide the rational design process. By simulating the interaction of virtual derivatives of this compound with a target protein, researchers can prioritize the synthesis of compounds with the highest predicted affinity and selectivity. This in silico approach can significantly accelerate the discovery of potent and selective drug candidates.

A hypothetical design strategy for novel kinase inhibitors based on the this compound scaffold is presented in the table below:

| Modification Site | Proposed Substituent | Rationale for Improved Bioactivity |

| Carboxylic Acid | Amide with substituted anilines | Introduce hydrogen bond donors/acceptors to interact with the hinge region of the kinase. |

| N1-position of Pyrazole | Substituted phenyl rings | Explore hydrophobic pockets in the active site and enhance potency. |

| 4-Ethyl Group | Cyclopropyl, trifluoromethyl, small heterocycles | Modulate lipophilicity, metabolic stability, and explore steric tolerance in the binding site. |

| 5-position of Pyrazole | Halogens, small alkyl groups | Fine-tune electronic properties and potentially form halogen bonds with the target protein. |

Lead Optimization and Drug Discovery Pipeline Development Utilizing Pyrazole Scaffolds

Once a promising lead compound based on the this compound scaffold is identified, it enters the lead optimization phase of the drug discovery pipeline. This stage involves iterative cycles of chemical synthesis and biological testing to refine the lead's properties into those of a clinical candidate.

Key aspects of lead optimization include improving potency against the desired target while minimizing off-target effects. For pyrazole-based compounds, this often involves exploring a wide range of substituents to enhance selectivity. The metabolic stability of the compound is another critical parameter. The ethyl group in this compound, for instance, could be a site of metabolic oxidation. Medicinal chemists might explore replacing it with more metabolically robust groups to improve the compound's half-life in the body.

The development of a robust and scalable synthetic route is also a crucial part of the drug discovery pipeline. The synthesis of this compound itself and its subsequent derivatization must be efficient and cost-effective to be viable for large-scale production.

The following table outlines a typical lead optimization workflow for a hypothetical lead compound derived from this compound:

| Optimization Goal | Strategy | Assay |

| Improve Potency | Synthesize analogs with diverse substituents at key positions. | In vitro target-based assays (e.g., kinase inhibition assay). |

| Enhance Selectivity | Screen against a panel of related off-target proteins. | Selectivity profiling assays. |

| Improve Metabolic Stability | Identify metabolic soft spots and modify the structure accordingly. | In vitro metabolism studies (e.g., liver microsome stability assay). |

| Enhance Solubility | Introduce polar functional groups. | Aqueous solubility assays. |

| Improve Permeability | Modulate lipophilicity and hydrogen bonding properties. | Cell-based permeability assays (e.g., Caco-2). |

Exploration of Emerging Therapeutic Indications for Pyrazole-Based Compounds

The versatility of the pyrazole scaffold has led to its exploration in a wide array of therapeutic areas beyond the well-established applications in oncology and inflammation. Derivatives of pyrazole-3-carboxylic acids are being investigated for their potential in treating a variety of diseases.

Emerging therapeutic indications for pyrazole-based compounds include:

Neurodegenerative Diseases: Certain pyrazole derivatives have shown neuroprotective effects and are being investigated as potential treatments for conditions such as Alzheimer's and Parkinson's diseases.

Infectious Diseases: The pyrazole scaffold has been used to develop novel antibacterial, antifungal, and antiviral agents.

Metabolic Disorders: Some pyrazole-containing compounds have demonstrated potential in the management of diabetes and obesity.

Cardiovascular Diseases: Pyrazole derivatives are being explored for their potential as anticoagulants and antihypertensive agents.

While specific research on this compound derivatives in these emerging areas is not yet widely published, the proven success of the broader pyrazole class suggests that this compound could serve as a valuable starting point for the discovery of new medicines for these and other indications.

Application of High-Throughput Screening and Chemoinformatics in Accelerating Pyrazole Research

High-throughput screening (HTS) and chemoinformatics are powerful tools that can significantly accelerate the pace of drug discovery research involving pyrazole scaffolds like this compound.

HTS allows for the rapid screening of large libraries of compounds against a specific biological target. A library of derivatives synthesized from this compound could be efficiently screened to identify initial "hits" with the desired biological activity. This approach is far more efficient than traditional, low-throughput screening methods.

Chemoinformatics employs computational methods to analyze and predict the properties of chemical compounds. In the context of pyrazole research, chemoinformatics can be used to:

Design diverse and focused compound libraries: By analyzing the chemical space of known active pyrazoles, computational tools can help in designing new libraries of derivatives of this compound that are more likely to contain active compounds.